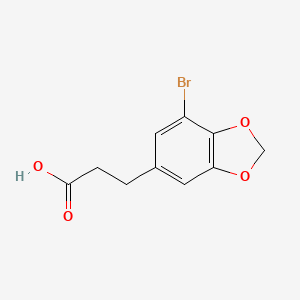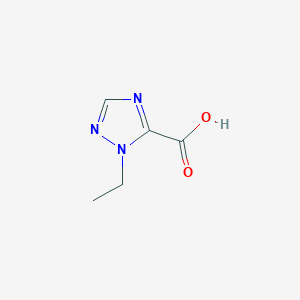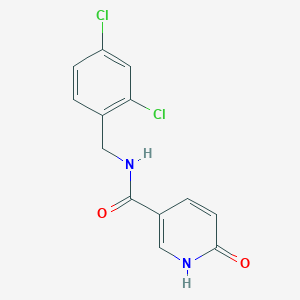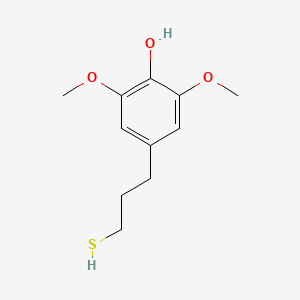
3-(2-Chloro-4-fluorophenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-fluorocinnamaldehyde is an organic compound with the molecular formula C9H6ClFO It is a derivative of cinnamaldehyde, where the aromatic ring is substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluorocinnamaldehyde can be achieved through several methods. One common approach involves the use of 2-chloro-4-fluorotoluene as a starting material. The process typically includes the following steps:
Nitration: 2-chloro-4-fluorotoluene is nitrated to form 2-chloro-4-fluoronitrotoluene.
Reduction: The nitro group is reduced to an amine group, resulting in 2-chloro-4-fluoroaniline.
Formylation: The amine group is then converted to an aldehyde group through formylation, yielding 2-chloro-4-fluorocinnamaldehyde.
Industrial Production Methods
Industrial production of 2-chloro-4-fluorocinnamaldehyde may involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Chloro-4-fluorocinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-chloro-4-fluorocinnamic acid.
Reduction: 2-chloro-4-fluorocinnamyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-fluorocinnamaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, dyes, and agrochemicals.
作用機序
The mechanism of action of 2-chloro-4-fluorocinnamaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and specificity towards certain biological targets.
類似化合物との比較
2-Chloro-4-fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:
4-Chlorocinnamaldehyde: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluorocinnamaldehyde: Similar structure but lacks the chlorine atom, which may influence its chemical properties and applications.
2-Chloro-4-nitrocinnamaldehyde:
These comparisons highlight the unique combination of chlorine and fluorine in 2-chloro-4-fluorocinnamaldehyde, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C9H6ClFO |
|---|---|
分子量 |
184.59 g/mol |
IUPAC名 |
(E)-3-(2-chloro-4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClFO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h1-6H/b2-1+ |
InChIキー |
QFOGQBURVXYBSQ-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)Cl)/C=C/C=O |
正規SMILES |
C1=CC(=C(C=C1F)Cl)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13580076.png)

![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)



![(5E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13580109.png)



![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)


